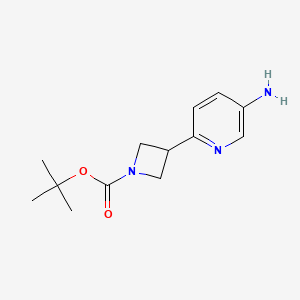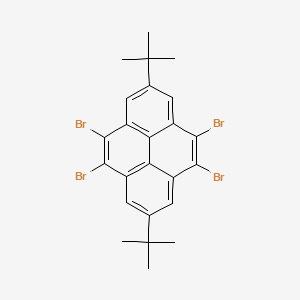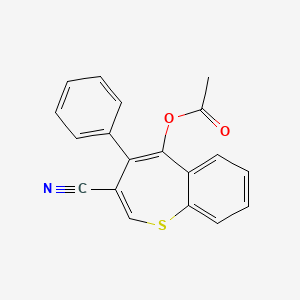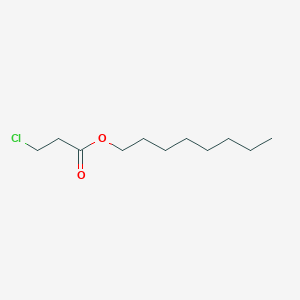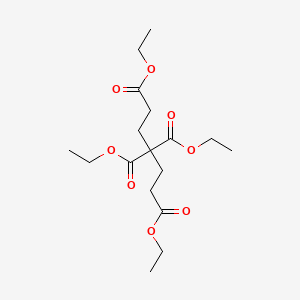
Tetraethyl pentane-1,3,3,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl pentane-1,3,3,5-tetracarboxylate is an organic compound with the molecular formula C17H28O8 It is a tetraester derivative of pentane-1,3,3,5-tetracarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraethyl pentane-1,3,3,5-tetracarboxylate typically involves the esterification of pentane-1,3,3,5-tetracarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Pentane-1,3,3,5-tetracarboxylic acid+4C2H5OH→Tetraethyl pentane-1,3,3,5-tetracarboxylate+4H2O
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous flow reactor to increase efficiency and yield. The reaction conditions typically involve elevated temperatures (around 60-80°C) and the removal of water to drive the reaction to completion. The use of a dehydrating agent or a distillation setup can help in achieving higher yields.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acids or bases to yield pentane-1,3,3,5-tetracarboxylic acid and ethanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Pentane-1,3,3,5-tetracarboxylic acid and ethanol.
Reduction: Pentane-1,3,3,5-tetracarboxylic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tetraethyl pentane-1,3,3,5-tetracarboxylate is used as a building block in organic synthesis. Its multiple ester groups make it a versatile intermediate for the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize prodrugs or drug delivery systems. The ester groups can be hydrolyzed in vivo to release the active drug.
Industry: In materials science, this compound can be used to produce polymers and resins with specific properties. Its ability to undergo various chemical reactions makes it useful in the development of new materials.
Mechanism of Action
The mechanism by which tetraethyl pentane-1,3,3,5-tetracarboxylate exerts its effects depends on the specific application. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.
Molecular Targets and Pathways:
Hydrolysis: Targeting the ester bonds, leading to the formation of carboxylic acids and alcohols.
Reduction: Targeting the carbonyl carbon of the ester groups, resulting in the formation of primary alcohols.
Comparison with Similar Compounds
- Tetraethyl ethane-1,1,2,2-tetracarboxylate
- Tetraethyl butane-1,1,3,3-tetracarboxylate
- Tetraethyl propane-1,1,2,2-tetracarboxylate
Comparison: Tetraethyl pentane-1,3,3,5-tetracarboxylate is unique due to its specific structural arrangement, which provides distinct reactivity and properties compared to other tetraethyl esters
Properties
CAS No. |
6297-36-5 |
|---|---|
Molecular Formula |
C17H28O8 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tetraethyl pentane-1,3,3,5-tetracarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-22-13(18)9-11-17(15(20)24-7-3,16(21)25-8-4)12-10-14(19)23-6-2/h5-12H2,1-4H3 |
InChI Key |
QOYOXWTVAJBIDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)

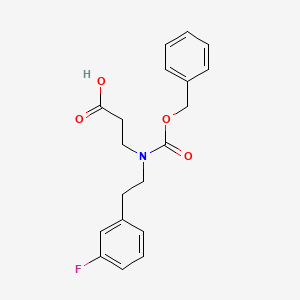


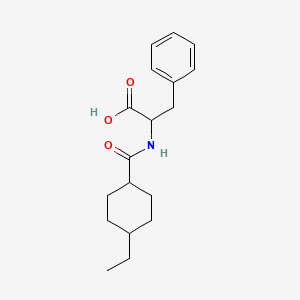

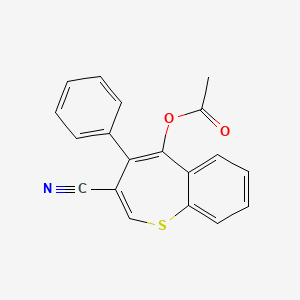
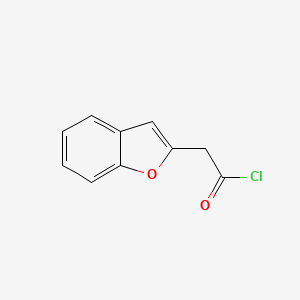
![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
